1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-21(24-16-3-4-19-20(11-16)29-13-28-19)23-9-10-26-18(15-1-2-15)12-17(25-26)14-5-7-22-8-6-14/h3-8,11-12,15H,1-2,9-10,13H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNGOACHNSQBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as an alkyl chain.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The nitro groups on the pyrazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the benzodioxole ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features and Analogues:
Structural Insights :
- Cyclopropyl vs.
- Benzodioxol vs. Adamantyl : The benzodioxol group () offers metabolic resistance via electron-rich aromaticity, whereas adamantyl () provides steric bulk and lipophilicity.
Pharmacological and Physicochemical Inferences
- Urea Linker : The urea group’s hydrogen-bonding capacity is conserved across analogues (), but substituents modulate target selectivity. For example, sulfonyl ureas () may exhibit stronger binding to sulfonylurea receptors.
- Pyridinyl vs. Tetrazolyl : The pyridinyl group (target compound) could engage in cation-π interactions with receptors, whereas tetrazolyl () may act as a bioisostere for carboxylic acids.
- Metabolic Stability : The benzodioxol group (target compound) is less prone to oxidative metabolism compared to alkyl chains () or hydroxymethyl groups () .
Research Findings and Data Gaps
While structural and synthetic comparisons are feasible using the provided evidence, critical gaps remain :
- Biological Activity: No direct data on the target compound’s efficacy, toxicity, or target affinity.
- Quantitative SAR : Cyclopropyl’s impact on puckering amplitude () and pyridinyl’s electronic effects require computational or experimental validation.
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety
- A cyclopropyl group
- A pyridine ring
- A pyrazole structure
This unique arrangement contributes to its biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those related to the compound . Pyrazoles have shown effectiveness against various bacterial strains, including drug-resistant strains such as Acinetobacter baumannii. For instance, a related study identified several pyrazole derivatives with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against A. baumannii .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. One study screened a library of compounds and identified novel pyrazole-based structures that exhibited significant cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease pathways, such as COX enzymes in inflammation and various kinases in cancer .
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and leading to therapeutic effects.
- Cellular Pathway Interference : By affecting signaling pathways within cells, these compounds can alter processes like apoptosis and proliferation.
Study 1: Antimicrobial Efficacy
In a comparative study, various pyrazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole ring enhanced antimicrobial potency significantly .
Study 2: Anticancer Screening
A multicellular spheroid model was utilized to assess the anticancer effects of several compounds, including those based on the pyrazole structure. The findings demonstrated substantial cytotoxic effects in various cancer cell lines, suggesting potential for further development into therapeutic agents .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| Antimicrobial MIC | As low as 0.78 µg/mL against A. baumannii |
| Anticancer Activity | Significant cytotoxicity in cancer cell lines |
| Mechanisms | Enzyme inhibition, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
